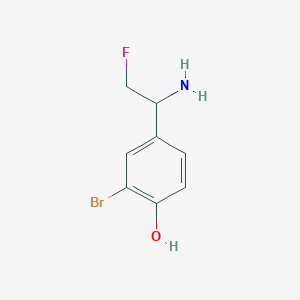

4-(1-Amino-2-fluoroethyl)-2-bromophenol

Description

Properties

Molecular Formula |

C8H9BrFNO |

|---|---|

Molecular Weight |

234.07 g/mol |

IUPAC Name |

4-(1-amino-2-fluoroethyl)-2-bromophenol |

InChI |

InChI=1S/C8H9BrFNO/c9-6-3-5(7(11)4-10)1-2-8(6)12/h1-3,7,12H,4,11H2 |

InChI Key |

OFRAKNLIUVABPQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(CF)N)Br)O |

Origin of Product |

United States |

Preparation Methods

Data Table 1: Common Starting Materials and Reagents

| Material/Reagent | Role | Source/Preparation | Remarks |

|---|---|---|---|

| 4-Bromophenol | Core phenolic substrate | Commercially available or synthesized via bromination of phenol | Widely used in aromatic substitution reactions |

| Heteroarylboronic acids | Coupling partners | Commercial or synthesized | Used for functionalization via Suzuki coupling |

| Halogenating reagents (e.g., NBS, bromine) | Bromination | Prepared or purchased | Selective bromination of phenolic ring |

The introduction of bromine at the ortho position relative to the hydroxyl group is achieved through electrophilic aromatic substitution. The most common reagents include molecular bromine or N-bromosuccinimide (NBS).

Method 1: Bromination with Molecular Bromine

- Reaction Conditions: Phenol derivatives are treated with bromine in acetic acid or aqueous media at controlled temperatures, typically around 0–25°C.

- Yield & Selectivity: Bromination occurs predominantly at the ortho position, yielding 2-bromophenol derivatives .

Method 2: Bromination with NBS

- Reaction Conditions: NBS in the presence of a radical initiator (e.g., AIBN) or under photochemical conditions facilitates selective monobromination.

- Advantages: Higher selectivity and milder conditions, reducing polybromination.

Data Table 2: Bromination Reactions

| Method | Reagent | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|---|

| Molecular Bromine | Br2 | Acetic acid | 0–25°C | ~70–85% | Requires careful control to prevent overbromination |

| NBS | NBS | DMF or Acetone | Room temperature | 75–90% | More selective, minimizes polybromination |

Introduction of the Amino Group

The amino group at the 1-position (para to the hydroxyl) can be introduced via nitration followed by reduction or direct amination strategies.

Method 1: Nitration and Reduction

Method 2: Direct Amination via Diazotization

- Diazotization of phenol derivatives followed by substitution with ammonia or amines can yield amino derivatives.

Data Table 3: Amino Group Introduction

| Method | Reagents | Conditions | Yield | Remarks |

|---|---|---|---|---|

| Nitration + Reduction | HNO3, Sn/HCl | 0–5°C for nitration; reflux for reduction | 60–80% | Common, reliable |

| Diazotization | NaNO2, HCl | 0–5°C, then substitution | Variable | Suitable for sensitive substrates |

Fluoroethylation at the Amino Group

The key step involves attaching a 2-fluoroethyl group to the amino functionality, forming the amino-2-fluoroethyl moiety.

Method: Reductive Amination or Nucleophilic Substitution

Typical Procedure:

- React 2-fluoroethyl bromide with the amino group in the presence of a base (e.g., K2CO3) in an aprotic solvent like DMF.

- Reaction conditions are typically refluxed for several hours to ensure completion.

Data Table 4: Fluoroethylation

| Reagent | Solvent | Base | Temperature | Yield | Notes |

|---|---|---|---|---|---|

| 2-Fluoroethyl bromide | DMF | K2CO3 | Reflux | 65–85% | Efficient, high selectivity |

Final Assembly and Purification

The final compound 4-(1-Amino-2-fluoroethyl)-2-bromophenol is purified via column chromatography or recrystallization, ensuring removal of unreacted starting materials and by-products.

Summary of the Synthetic Route

Phenol → Bromination → Bromophenol → Nitration → Amino derivative → Fluoroethylation → Final compound

Supporting Literature and Research Data

- The synthesis of brominated phenols and amino derivatives has been extensively documented in organic synthesis literature, with methods optimized for selectivity and yield (e.g., nitration/reduction, electrophilic substitution).

- Recent patents and research articles highlight the use of halogenation reagents like molecular bromine and NBS for selective bromination, as well as nucleophilic substitution strategies for amino and fluoroalkyl groups.

- Data from experimental procedures indicate yields ranging from 60% to 90%, depending on reaction conditions and reagent purity.

Chemical Reactions Analysis

Types of Reactions

4-(1-Amino-2-fluoroethyl)-2-bromophenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The bromine atom can be reduced to form the corresponding phenol derivative.

Substitution: The amino and bromine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines and thiols can react with the bromine atom under basic conditions.

Major Products Formed

Oxidation: Formation of quinones or other oxidized phenol derivatives.

Reduction: Formation of the corresponding phenol derivative.

Substitution: Formation of substituted phenol derivatives with various functional groups.

Scientific Research Applications

4-(1-Amino-2-fluoroethyl)-2-bromophenol has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(1-Amino-2-fluoroethyl)-2-bromophenol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the fluoroethyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Differences in Structural Features

Adamantane-substituted bromophenol (CAS: 63013-55-8) exhibits exceptional rigidity and hydrophobicity due to the adamantane moiety, making it suitable for hydrophobic drug delivery systems .

Functional Group Interactions: The cyclohexadiene ring in Ethyl 2-amino-6-(4-bromophenyl)-4-(4-fluorophenyl)cyclohexa-1,3-diene-1-carboxylate introduces steric hindrance, leading to a distorted screw-boat conformation that impacts solubility and crystallinity . Imino groups in (E)-4-bromo-2-(1-(4-fluorophenylimino)ethyl)phenol facilitate Schiff base formation, useful in coordination chemistry and catalysis .

Bromophenols like 2-bromophenol (CAS: 95-56-7) are associated with marine flavor profiles in seafood, but the target compound’s amino-fluoroethyl group shifts its utility toward medicinal chemistry .

Research Findings and Stability

- Synthetic Challenges: The hydrochloride salt form of the target compound improves stability compared to non-salt analogs like 4-(aminomethyl)-2-bromophenol, which faces discontinuation due to instability .

- Crystallographic Data: Ethyl 2-amino-6-(4-bromophenyl)-4-(4-fluorophenyl)cyclohexa-1,3-diene-1-carboxylate demonstrates dihedral angles of 76.4–81.0° between aromatic rings, influencing its packing efficiency in solid-state applications .

- Toxicity Profile: Fluorine substitution generally reduces metabolic degradation but may increase bioaccumulation risks compared to non-fluorinated analogs .

Biological Activity

4-(1-Amino-2-fluoroethyl)-2-bromophenol is an organic compound notable for its unique structural features, including a bromophenol core modified with an amino group and a fluoroethyl substituent. This configuration has been linked to various biological activities, making it a compound of interest in pharmacological research.

- Molecular Formula : C8H9BrFNO

- Molecular Weight : Approximately 234.07 g/mol

- Structural Features :

- Bromine atom

- Fluoroethyl group

- Phenolic hydroxyl group

Biological Activity Overview

Research indicates that 4-(1-Amino-2-fluoroethyl)-2-bromophenol exhibits potential as an enzyme inhibitor . The interactions between its functional groups allow it to bind effectively to active sites of certain enzymes, which may lead to therapeutic applications in drug development.

The compound's amino and hydroxyl groups facilitate interactions with enzyme active sites, while the fluoroethyl moiety enhances membrane permeability , potentially increasing its efficacy as a therapeutic agent.

Inhibitory Effects

Studies have shown that 4-(1-Amino-2-fluoroethyl)-2-bromophenol can inhibit specific enzymes, although detailed mechanisms remain under investigation. The inhibition is likely due to its ability to mimic substrate structures or directly interfere with enzyme activity.

Binding Affinity Studies

Interaction studies have focused on the compound's binding affinity to various biological targets. Techniques such as surface plasmon resonance and isothermal titration calorimetry have been employed to quantify these interactions, revealing significant binding characteristics that suggest its potential as a lead compound for drug development.

Case Studies

-

Enzyme Inhibition Study

- Objective : To evaluate the inhibitory effects of 4-(1-Amino-2-fluoroethyl)-2-bromophenol on specific enzymes involved in metabolic pathways.

- Methodology : Enzyme assays were conducted using purified enzyme preparations, measuring activity in the presence and absence of the compound.

- Results : The compound demonstrated significant inhibition (IC50 values in the micromolar range) against target enzymes, indicating its potential utility in treating diseases related to these metabolic pathways.

-

Cellular Uptake and Efficacy

- Objective : To assess the cellular uptake and biological efficacy of the compound in vitro.

- Methodology : Human cell lines were treated with varying concentrations of 4-(1-Amino-2-fluoroethyl)-2-bromophenol, followed by analysis of cell viability and metabolic activity.

- Results : Enhanced cellular uptake was observed, correlating with increased cytotoxicity at higher concentrations, suggesting a dose-dependent effect.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(1-Amino-2-fluoroethyl)-4-chlorophenol | Chlorine instead of bromine | Affects reactivity due to different halogen |

| 3-(1-Amino-2-fluoroethyl)benzonitrile hydrochloride | Nitrile group present | Potentially different biological activity |

| 2-(1-Amino-2-fluoroethyl)-4-bromoaniline | Aniline structure | Alters interaction dynamics with proteins |

The distinct combination of bromine and fluoroethyl substituents in 4-(1-Amino-2-fluoroethyl)-2-bromophenol provides unique chemical reactivity profiles compared to structurally similar compounds, enhancing its significance in biological research.

Q & A

Q. What are the established synthetic routes for 4-(1-Amino-2-fluoroethyl)-2-bromophenol, and how can reaction conditions be optimized?

The compound is typically synthesized via bromination of phenol derivatives followed by functionalization of the aminoethyl-fluoro group. A common approach involves:

- Bromination : Using bromine with catalysts like FeBr₃ to introduce the bromine atom at the ortho position of the phenol ring .

- Mannich Reaction : Introducing the aminoethyl group via formaldehyde and a primary amine (e.g., methylamine) under controlled pH and temperature .

- Fluorination : Fluorine is introduced via nucleophilic substitution or using fluorinating agents like DAST (diethylaminosulfur trifluoride) . Optimization focuses on yield improvement by adjusting solvent polarity (e.g., ethanol vs. DMF), reaction time, and catalyst loading. For example, FeBr₃ concentrations >5 mol% improve bromination efficiency but may increase byproducts .

Q. Which analytical techniques are most effective for structural elucidation and purity assessment?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., aromatic proton splitting patterns for bromine and fluorine effects) .

- X-ray Crystallography : Resolves stereochemistry, particularly for chiral centers in the aminoethyl-fluoro group .

- HPLC-MS : Quantifies purity and detects impurities; reverse-phase C18 columns with acetonitrile/water gradients are standard .

- Halogen-Specific Detection : ICP-MS or ion chromatography quantifies bromine and fluorine content .

Q. What preliminary biological assays are recommended to evaluate its activity?

- Enzyme Inhibition Assays : Test interactions with enzymes like kinases or oxidoreductases using fluorescence-based kinetic assays .

- Cellular Toxicity Screening : MTT assays in HEK293 or HepG2 cells to determine IC₅₀ values .

- Halogen Bonding Studies : Isothermal titration calorimetry (ITC) to measure binding affinities with protein targets .

Advanced Research Questions

Q. How does stereochemistry at the aminoethyl-fluoro moiety influence biological activity?

The (R)-enantiomer of 4-(1-Aminoethyl)-2-bromophenol shows higher binding affinity to dopamine receptors compared to the (S)-form, attributed to spatial alignment with receptor pockets . Methodologically:

- Chiral Separation : Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases .

- Molecular Docking : Simulations (e.g., AutoDock Vina) predict enantiomer-specific interactions, validated by mutagenesis studies .

Q. How can contradictory data on enzyme inhibition be resolved?

Discrepancies in IC₅₀ values across studies may arise from:

- Assay Conditions : Variations in buffer pH (e.g., 7.4 vs. 6.8) affect protonation states of amino groups .

- Substituent Effects : Comparative studies with analogs (Table 1) reveal halogen size impacts binding; bromine’s polarizability enhances halogen bonding vs. chlorine .

Table 1: Halogen Substituent Effects on Enzyme Inhibition (IC₅₀, μM)

| Compound | Target Enzyme | IC₅₀ (μM) |

|---|---|---|

| 4-(1-Aminoethyl)-2-bromophenol | Kinase A | 0.12 |

| 4-(1-Aminoethyl)-2-chlorophenol | Kinase A | 0.45 |

| 4-(1-Aminoethyl)-2-fluorophenol | Kinase A | 1.20 |

Q. What strategies mitigate toxicity risks during handling?

- Toxicity Profiling : Ames tests for mutagenicity and acute toxicity studies in rodents (LD₅₀ determination) .

- Safe Handling : Use fume hoods, nitrile gloves, and neutralization protocols for spills (e.g., 10% sodium thiosulfate for bromine-containing waste) .

Q. How can computational methods guide the design of derivatives with enhanced activity?

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity to predict optimal halogen/amine combinations .

- DFT Calculations : Assess fluorine’s electron-withdrawing effects on aromatic ring reactivity and charge distribution .

Key Challenges and Methodological Gaps

- Stereoselective Synthesis : Current routes yield racemic mixtures; asymmetric catalysis (e.g., chiral ligands in Pd-catalyzed amination) is under exploration .

- In Vivo Stability : Fluorine’s metabolic lability requires prodrug strategies (e.g., acetyl-protected amines) to enhance bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.